molecular formula C6H8BrNS B13521854 4-(Bromomethyl)-2-ethyl-1,3-thiazole

4-(Bromomethyl)-2-ethyl-1,3-thiazole

Cat. No.: B13521854
M. Wt: 206.11 g/mol
InChI Key: JWUSMAHZPJIXPM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-ethyl-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a bromomethyl group attached to the fourth position and an ethyl group at the second position of the thiazole ring. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-ethyl-1,3-thiazole typically involves the bromination of 2-ethyl-1,3-thiazole. One common method includes the reaction of 2-ethyl-1,3-thiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2-ethyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.

Major Products:

    Substitution: Formation of azides, thiocyanates, and ethers.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-2-ethyl-1,3-thiazole has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-ethyl-1,3-thiazole involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in drug design to target specific enzymes and receptors. The compound can inhibit enzyme activity by modifying active site residues, leading to altered cellular pathways and biological effects .

Comparison with Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-(Bromomethyl)benzonitrile
  • 4-(Bromomethyl)benzene

Comparison: 4-(Bromomethyl)-2-ethyl-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties. Unlike simple aromatic compounds like 4-(Bromomethyl)benzoic acid, the thiazole ring offers additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

IUPAC Name

4-(bromomethyl)-2-ethyl-1,3-thiazole

InChI

InChI=1S/C6H8BrNS/c1-2-6-8-5(3-7)4-9-6/h4H,2-3H2,1H3

InChI Key

JWUSMAHZPJIXPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)CBr

Origin of Product

United States

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